molecular formula C18H19NOS B562449 Duloxetine-d7 CAS No. 919514-01-5

Duloxetine-d7

Katalognummer B562449
CAS-Nummer: 919514-01-5
Molekulargewicht: 304.459
InChI-Schlüssel: ZEUITGRIYCTCEM-KGAVXYHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Duloxetine-d7 is a serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat depression and anxiety. It is also used for pain caused by nerve damage associated with diabetes (diabetic peripheral neuropathy). Duloxetine is also used to treat fibromyalgia (muscle pain and stiffness) and chronic (long-lasting) pain that is related to muscles and bones .


Synthesis Analysis

Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder in August of 2004. In addition to its use as an antidepressant, duloxetine is approved for treating pain resulting from peripheral diabetic neuropathy and in some countries also for stress urinary incontinence . An improved process for the synthesis of Duloxetine involves enzymatic asymmetric carbonyl reduction on a novel ketoamine .


Molecular Structure Analysis

Duloxetine-d7 has a molecular formula of C18H19NOS. It is a stable isotope labelled compound with a molecular weight of 304.5 g/mol . The structure of Duloxetine-d7 is complex, with a high affinity for both norepinephrine and serotonin reuptake transporters .


Chemical Reactions Analysis

Duloxetine has demonstrated analgesic effects in animal models of acute pain and in clinical studies in humans. Duloxetine, included in the multimodal analgesic regimens, also has lead to a reduced postoperative opioid consumption, a longer time to the first rescue analgesic and a reduced incidence of chronic postoperative pain at 3 and 6 months .


Physical And Chemical Properties Analysis

Duloxetine is a central pain disorder that involves altered afferent processing, resulting in augmentation of peripheral stimuli, especially the nociceptive types. The peripheral nerve injury and the tissue damage promote the discharge of nearby nociceptive receptors and results in sensitization and primary hyperalgesia .

Wissenschaftliche Forschungsanwendungen

  • Duloxetine as an Inhibitor and Substrate of Cytochrome P4502D6 : Duloxetine acts as both a substrate and an inhibitor of cytochrome P4502D6 (CYP2D6), affecting the pharmacokinetics of other drugs metabolized by CYP2D6 (Skinner et al., 2003).

  • Neuroprotective Effects in Ischemia-Reperfusion Injury : Pretreatment with Duloxetine has shown neuroprotective effects against transient global cerebral ischemia, potentially due to attenuation of ischemia-induced glial activation and decrease in oxidative stress (Lee et al., 2016).

  • Efficacy in Painful Diabetic Neuropathy : Duloxetine is effective in managing diabetic peripheral neuropathic pain, showing significant pain reduction compared to placebo (Goldstein et al., 2005).

  • Improvement in Diabetic Neuropathic Pain in Japanese Patients : Duloxetine significantly improved diabetic neuropathic pain in Japanese patients, supporting its analgesic effects (Yasuda et al., 2010).

  • Anti-inflammatory Activity and Neuroprotective Effect : Duloxetine exhibits anti-inflammatory activity and protects against excitotoxic neuronal death in models of kainic acid-induced hippocampal damage (Choi et al., 2015).

  • Block of Neuronal Na+ Channels : Duloxetine blocks neuronal Na+ channels in a state-dependent manner, which may partially explain its analgesic action (Wang et al., 2010).

  • In Vivo Evaluation of Buccoadhesive Lyophilized Tablets : Optimization and in vivo evaluation of duloxetine hydrochloride buccoadhesive lyophilized tablets showed improved drug bioavailability (Elsharawy et al., 2019).

  • Improvement in Behavioral Activities and Bioavailability : Duloxetine loaded microemulsion systems enhanced oral bioavailability and improved behavioral activities in models of depression (Sindhu et al., 2018).

Eigenschaften

IUPAC Name

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUITGRIYCTCEM-KGAVXYHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duloxetine-d7

Citations

For This Compound
11
Citations
I Techatanawat, PRN Bhuket, P Teerawonganan… - J Health Res …, 2015 - thaiscience.info
… The plasma concentrations of duloxetine in study samples were determined by a validated LC-MS/MS method using duloxetine-d7 as an internal standard. …
Number of citations: 2 www.thaiscience.info
CM Hysek, R Brugger, LD Simmler, M Bruggisser… - 2011 - academia.edu
The mechanism of action of 3, 4-methylenedioximethamphetamine (MDMA, ecstasy) involves the carrier-mediated and potentially vesicular release of monoamines. We assessed the …
Number of citations: 0 www.academia.edu
CM Hysek, R Brugger, LD Simmler, M Bruggisser… - … of Pharmacology and …, 2012 - ASPET
The mechanism of action of 3,4-methylenedioxymethamphetamine (MDMA; ecstasy) involves the carrier-mediated and potentially vesicular release of monoamines. We assessed the …
Number of citations: 83 jpet.aspetjournals.org
X Ji, CED Arenas, ASC Perez, JP Giesy… - Environmental …, 2023 - Wiley Online Library
The current study used diffusive gradients in thin films (DGT) samplers deployed in‐situ at a wastewater‐impacted site (Clarkboro Ferry, Warman, SK) for 20 days to develop a predictive …
Number of citations: 3 setac.onlinelibrary.wiley.com
H Lyu, B Chen, X Xu, C Zhu, C Ma, Y Du… - Therapeutic Drug …, 2021 - journals.lww.com
Background: A comprehensive, stable, and efficient high-performance liquid chromatography–tandem mass spectrometry method was developed for rapidly analyzing 14 …
Number of citations: 2 journals.lww.com
TG Skaalvik, EL Øiestad, R Trones… - … of Chromatography B, 2021 - Elsevier
Conductive vial electromembrane extraction (EME) with prototype equipment was applied for the first time to extract lipophilic basic drugs from serum. With this equipment, traditional …
Number of citations: 22 www.sciencedirect.com
X Ji, CED Arenas, ASC Perez, JP Giesy, M Brinkmanna - 2023 - Wiley Online Library
The present study used diffusive gradients in thin film (DGT) samplers deployed in situ at a wastewater‐impacted site (Clarkboro Ferry) for 20 days to develop a predictive model …
Number of citations: 0 setac.onlinelibrary.wiley.com
MKK Nielsen, M Nedahl, SS Johansen… - Drug Testing and …, 2018 - Wiley Online Library
In this study, we present the validation of an analytical method capable of quantifying 30 commonly encountered pharmaceuticals and metabolites in whole blood and brain tissue from …
M Degreef - 2022 - repository.uantwerpen.be
Toxicological analysis requires broad screening for both therapeutically prescribed and illicit compounds, including their metabolites. This research sought to develop reliable, fast and …
Number of citations: 1 repository.uantwerpen.be
W Jin, S Chen, Q Chen, D Li, M Zhu, X Fu… - Shuzi and Chen, Qing … - papers.ssrn.com
In this study, a UPLC-MS/MS method was developed for the rapid detection of 71 neuropsychotropic drugs in human serum for drug concentration monitoring and toxicity screening. In …
Number of citations: 2 papers.ssrn.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.